molecular formula C8H15NO2 B12275538 (1S,3S)-3-amino-1-methylcyclohexane-1-carboxylic acid

(1S,3S)-3-amino-1-methylcyclohexane-1-carboxylic acid

Katalognummer: B12275538
Molekulargewicht: 157.21 g/mol
InChI-Schlüssel: JXSURMXGGDJHFG-XPUUQOCRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1S,3S)-3-Amino-1-methylcyclohexane-1-carboxylic acid is a conformationally restricted γ-aminobutyric acid (GABA) analog characterized by a cyclohexane ring with stereospecific substitutions: a methyl group at position 1 and an amino group at position 2. Its rigid structure enhances binding specificity to biological targets, such as GABA-aminotransferase (GABA-AT), a key enzyme in GABA metabolism .

Eigenschaften

Molekularformel

C8H15NO2

Molekulargewicht

157.21 g/mol

IUPAC-Name

(1S,3S)-3-amino-1-methylcyclohexane-1-carboxylic acid

InChI

InChI=1S/C8H15NO2/c1-8(7(10)11)4-2-3-6(9)5-8/h6H,2-5,9H2,1H3,(H,10,11)/t6-,8-/m0/s1

InChI-Schlüssel

JXSURMXGGDJHFG-XPUUQOCRSA-N

Isomerische SMILES

C[C@@]1(CCC[C@@H](C1)N)C(=O)O

Kanonische SMILES

CC1(CCCC(C1)N)C(=O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Catalytic Reduction of Cyano Precursors

A key method involves reducing nitrile-containing intermediates to introduce the amino group while maintaining stereochemical integrity. This approach is outlined in US3808266A .

Procedure :

  • Starting Material : 4-Cyano-3-cyclohexene-1,1-dicarboxylic acid or its ester (e.g., methyl or ethyl ester).
  • Reduction Step :
    • Use hydrogen gas with catalysts (e.g., nickel, palladium) or reagents like sodium borohydride, lithium aluminum hydride, or sodium hydrosulfite.
    • Reaction conditions: Acidic or basic media, organic solvents (e.g., methanol, ethanol), or aqueous systems.
  • Hydrolysis : If esters are used, they are hydrolyzed to carboxylic acids post-reduction.
  • Stereochemical Control : The cis/trans isomer ratio is minimized by optimizing catalyst choice and reaction temperature.

Key Data :

Parameter Details
Reducing Agent H₂/Ni, LiAlH₄, NaBH₄, or NH₄SH derivatives
Solvent Methanol, ethanol, or aqueous HCl/NaOH solutions
Yield ~70–85% (dependent on catalyst efficiency and precursor purity)
Stereochemical Outcome High trans-selectivity reported due to steric control during reduction

EDC-Mediated Coupling and Hydrolysis

A synthetic route from WO2017070418A1 employs coupling agents to form amide intermediates, followed by hydrolysis.

Procedure :

  • Acid Chloride Formation :
    • (1S,3S)-3-Amino-1-methylcyclohexane-1-carbonyl chloride is synthesized via reaction with thionyl chloride or oxalyl chloride.
  • Coupling Reaction :
    • React the acid chloride with amines or hydroxylamine derivatives using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and triethylamine.
    • Solvent: Dichloromethane (DCM) or methylene chloride.
  • Hydrolysis :
    • Treat the amide intermediate with NaOH (10%) or HCl to yield the carboxylic acid.
  • Purification :
    • Extract with NaOH, brine, and organic solvents.
    • Dry over Na₂SO₄ and concentrate via rotary evaporation.

Key Data :

Parameter Details
Coupling Agent EDC.HCl (3-(ethyliminomethylideneamino)-N,N-dimethyl)
Base Triethylamine (2.3 mL per 7.05 mmol)
Reaction Time Overnight stirring at room temperature
Yield ~70–80% after purification

Hydroxylamine-Mediated Cyclization

A method from RSC publications involves hydroxylamine derivatives to form oximes, which are reduced to amines.

Procedure :

  • Oxime Formation :
    • React aldehydes (e.g., derivatives of cyclohexane) with hydroxylamine hydrochloride in methanol.
    • Use sodium acetate as a catalyst and molecular sieves to absorb moisture.
  • Reduction :
    • Sodium cyanoborohydride (NaBH₃CN) reduces oximes to amines under acidic conditions (glacial acetic acid).
  • Stereochemical Control :
    • Chiral auxiliaries or protecting groups (e.g., tert-butyldimethylsilyl) may be used to direct stereochemistry.

Key Data :

Parameter Details
Reducing Agent NaBH₃CN (1 mmol per 0.064 mmol substrate)
Solvent Methanol and glacial acetic acid
Reaction Time 1 hour under inert atmosphere (N₂)
Yield >80% (dependent on starting material purity)

Comparative Analysis of Methods

Method Advantages Limitations
Catalytic Reduction High yield, scalability Requires specialized catalysts
EDC-Mediated Coupling Good stereochemical control Multi-step purification required
Hydroxylamine Reduction Mild conditions, high purity Limited to aldehyde precursors
Passerini Reaction Versatility in component combinations Not directly validated for target

Analyse Chemischer Reaktionen

Reaktionstypen

(1S,3S)-3-Amino-1-methylcyclohexan-1-carbonsäure unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Gängige Reagenzien und Bedingungen

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat für die Oxidation, Reduktionsmittel wie Lithiumaluminiumhydrid für die Reduktion und Acylierungsmittel für Substitutionsreaktionen. Die Reaktionsbedingungen variieren je nach dem gewünschten Produkt, beinhalten aber oft kontrollierte Temperaturen und pH-Werte .

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene Derivate von (1S,3S)-3-Amino-1-methylcyclohexan-1-carbonsäure, wie z. B. Amide, Ester und Alkohole. Diese Derivate haben vielfältige Anwendungen in verschiedenen Bereichen .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

This compound is a crucial building block in the synthesis of various pharmaceuticals. Its structural properties allow it to be utilized in developing drugs targeting neurological disorders. Research indicates that derivatives of this amino acid can serve as intermediates in synthesizing active pharmaceutical ingredients, including Janus kinase inhibitors and other biologically active compounds .

Case Study: Neuroprotective Drug Development

Research has shown that (1S,3S)-3-amino-1-methylcyclohexane-1-carboxylic acid exhibits potential neuroprotective effects. In studies focused on Alzheimer's and Parkinson's diseases, its derivatives have been evaluated for their ability to stabilize proteins involved in neurodegeneration .

Biochemical Research

In biochemical studies, this compound plays a significant role in understanding amino acid metabolism and protein synthesis. It has been incorporated into protein nanostructures to enhance stability and functionality .

Table 1: Applications in Biochemical Research

Application AreaDescription
Protein StabilityEnhances stability of beta-helical motifs in proteins
Amino Acid MetabolismStudies on metabolic pathways involving amino acids
Enzyme Activity ResearchInvestigates enzyme-substrate interactions

Material Science

The compound is also explored in material science for its potential incorporation into polymer formulations. Its ability to enhance material properties such as flexibility and strength makes it valuable for creating advanced materials used in various applications from coatings to biomedical devices .

Example: Polymer Formulations

Research has indicated that adding this compound to polymer matrices improves mechanical properties while maintaining biocompatibility—an essential factor for medical applications.

Food Industry

In the food sector, this amino acid derivative is being studied for its potential as a flavor enhancer or preservative. Its properties may contribute to improving food safety and quality by inhibiting microbial growth or enhancing taste profiles .

Table 2: Potential Food Applications

Application AreaDescription
Flavor EnhancementPotential use as a natural flavor additive
Preservative PropertiesInvestigated for antimicrobial effects

Wirkmechanismus

The mechanism of action of (1S,3S)-3-amino-1-methylcyclohexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. It can modulate the activity of enzymes by acting as a substrate or inhibitor, thereby influencing various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences

The table below compares (1S,3S)-3-amino-1-methylcyclohexane-1-carboxylic acid with key analogs:

Compound Name Structure Features Biological Activity/Application Key Findings/Mechanism References
This compound Cyclohexane ring; 1-methyl, 3-amino (1S,3S) Potential GABA-AT inhibition (inferred) Stereochemistry may enhance target binding N/A
1-Amino-1-cyclohexanecarboxylic acid Cyclohexane ring; 1-amino, 1-carboxylic acid Structural GABA analog Limited activity due to planar geometry
(1S,3R)-3-Aminocyclohexanecarboxylic acid Cyclohexane ring; 3-amino (1S,3R) GABA receptor modulation; peptide nanotubes Stereochemistry critical for self-assembly
(1S,3S)-3-Methoxycyclohexane-1-carboxylic acid Cyclohexane ring; 1-methyl, 3-methoxy (1S,3S) Chemical intermediate Methoxy group reduces biological activity
CPP-115 [(1S,3S)-3-Amino-4-difluoromethyl-1-cyclopentanecarboxylic acid] Cyclopentane ring; 3-amino, 4-difluoromethyl (1S,3S) GABA-AT inhibitor (187× more potent than vigabatrin) Mechanism involves covalent adduct formation with PLP

Key Observations

For example, CPP-115 (cyclopentane analog) achieves high potency due to its stereospecific inactivation of GABA-AT via a novel mechanism involving fluoride release and PMP formation . In contrast, the (1S,3R)-isomer of 3-aminocyclohexanecarboxylic acid exhibits distinct biological roles, such as forming peptide nanotubes, highlighting the importance of stereochemistry in functional outcomes .

Substituent Effects: The 1-methyl group in the target compound may increase lipophilicity, improving blood-brain barrier penetration compared to non-methylated analogs like 1-amino-1-cyclohexanecarboxylic acid . Methoxy-substituted analogs (e.g., (1S,3S)-3-methoxycyclohexane-1-carboxylic acid) show reduced bioactivity, emphasizing the necessity of the amino group for neurological applications .

Ring Size and Functional Groups: Cyclopentane derivatives (e.g., CPP-115) demonstrate higher enzymatic inhibition potency than cyclohexane-based compounds, likely due to reduced ring strain and optimal positioning of reactive groups . Tumor-seeking agents like 1-aminocyclobutane[11C]carboxylic acid (ACBC) highlight the role of smaller rings (cyclobutane) in rapid tissue distribution, though their mechanisms differ from GABA analogs .

Biologische Aktivität

(1S,3S)-3-amino-1-methylcyclohexane-1-carboxylic acid, often referred to as a cyclic amino acid, has garnered attention in the field of medicinal chemistry due to its unique stereochemistry and potential therapeutic applications. This article delves into the biological activity of this compound, exploring its interactions with biological systems, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by:

  • Amino group (-NH2)
  • Carboxylic acid group (-COOH)
  • Methyl group (-CH3) attached to a cyclohexane ring

Its molecular formula is C8H15NO2C_8H_{15}NO_2 with a molecular weight of 157.21 g/mol. The specific stereochemical configuration (1S, 3S) is crucial for its biological interactions, influencing how it engages with various receptors and enzymes within biological systems .

Research indicates that this compound may modulate neurotransmitter pathways, acting as a potential neuromodulator. Its structural similarity to other amino acids allows it to interact with neurotransmitter receptors, which could have implications in treating neurological disorders .

Interaction with Biological Targets

  • Neurotransmitter Receptors : The compound's ability to influence neurotransmission suggests potential applications in psychiatry and neurology.
  • Enzymatic Activity : It may also interact with enzymes involved in metabolic pathways, potentially affecting their activity through competitive inhibition or allosteric modulation .

Synthesis Methods

Several synthetic routes have been developed for producing this compound. These methods allow for the generation of both racemic and enantiomerically pure forms. Key methods include:

  • Palladium-Catalyzed Reactions : Utilizing palladium catalysts for C(sp³)–H functionalization has proven effective in synthesizing various methyl-labeled amino acids .
  • Enzymatic Cascade Reactions : These reactions provide a sustainable approach for synthesizing complex amino acids like this compound .

In Vitro Studies

Recent studies have employed computer-aided drug design to predict the biological activity of this compound. Findings indicate that it may exhibit significant activity against specific targets relevant to neurological conditions .

Case Study: Neurological Applications

In a study focusing on the modulation of neurotransmitter systems, this compound demonstrated promising effects on synaptic transmission in vitro. This suggests its potential utility as a therapeutic agent for conditions such as depression or anxiety disorders .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityPotential Applications
This compoundStructureModulates neurotransmitter pathwaysNeurology, Psychiatry
Ethyl 3-amino-4-methylcyclohexane-1-carboxylateStructureInfluences enzyme activityPharmacological research

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.